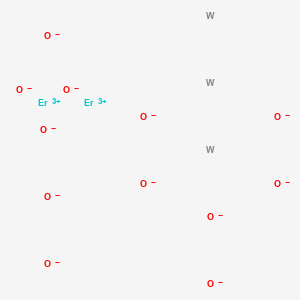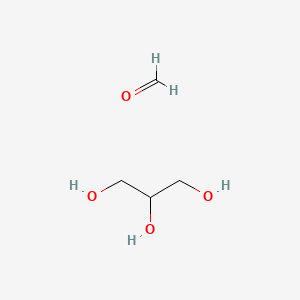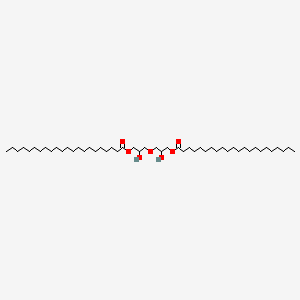
Lead diundec-10-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lead diundec-10-enoate is a chemical compound with the molecular formula C22H38O4Pb. It is also known by its IUPAC name, lead (2+); undec-10-enoate. This compound is characterized by the presence of lead and two undec-10-enoate groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Lead diundec-10-enoate can be synthesized through the esterification of 10-undecenoic acid, which is derived from castor oil, with lead acetate. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 80°C and a reaction time of several hours to ensure complete conversion.
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize the reaction efficiency and yield. The use of solvents and purification steps, such as recrystallization, are also common to obtain high-purity products.
Análisis De Reacciones Químicas
Lead diundec-10-enoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically results in the formation of lead oxide and carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of lead metal and alcohols.
Substitution: The compound can undergo substitution reactions where the undec-10-enoate groups are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields lead oxide and carboxylic acids, while reduction produces lead metal and alcohols.
Aplicaciones Científicas De Investigación
Lead diundec-10-enoate has several scientific research applications across various fields:
Chemistry: It is used as a precursor in the synthesis of other lead-containing compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its cytotoxicity and interactions with cellular components.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical devices due to its unique chemical properties.
Industry: this compound is used in the production of polymers and coatings, where it acts as a stabilizer and enhances the material properties.
Mecanismo De Acción
The mechanism of action of lead diundec-10-enoate involves its interaction with cellular components and enzymes. The lead ions in the compound can bind to sulfhydryl groups in proteins, disrupting their function and leading to cellular toxicity. Additionally, the undec-10-enoate groups can interact with lipid membranes, affecting their integrity and function.
At the molecular level, this compound can interfere with various biochemical pathways, including those involved in oxidative stress and inflammation. The compound’s ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.
Comparación Con Compuestos Similares
Lead diundec-10-enoate can be compared with other lead-containing compounds such as lead acetate and lead oxide.
Lead acetate: Unlike this compound, lead acetate is more soluble in water and is commonly used in analytical chemistry and as a reagent in organic synthesis.
Lead oxide: Lead oxide is primarily used in the production of lead-acid batteries and glass manufacturing. It has different chemical properties and applications compared to this compound.
Other similar compounds include lead stearate and lead oleate, which are used as stabilizers in plastics and lubricants. This compound is unique due to its specific structure and the presence of undec-10-enoate groups, which impart distinct chemical and physical properties.
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties make it valuable in various fields, from chemistry and biology to medicine and industrial production. Understanding its preparation methods, chemical reactions, and mechanism of action is essential for harnessing its potential in different applications.
Propiedades
Número CAS |
94232-40-3 |
|---|---|
Fórmula molecular |
C22H38O4Pb |
Peso molecular |
574 g/mol |
Nombre IUPAC |
lead(2+);undec-10-enoate |
InChI |
InChI=1S/2C11H20O2.Pb/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2H,1,3-10H2,(H,12,13);/q;;+2/p-2 |
Clave InChI |
CVCNKHFNZWSRBI-UHFFFAOYSA-L |
SMILES canónico |
C=CCCCCCCCCC(=O)[O-].C=CCCCCCCCCC(=O)[O-].[Pb+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


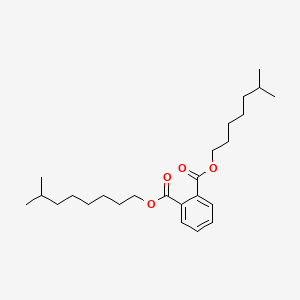
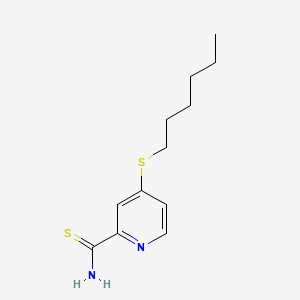

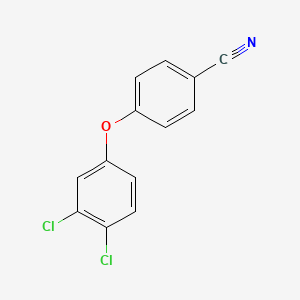
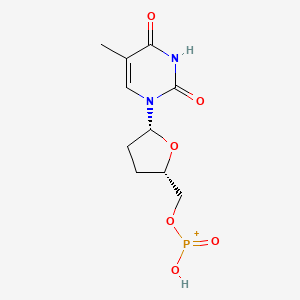
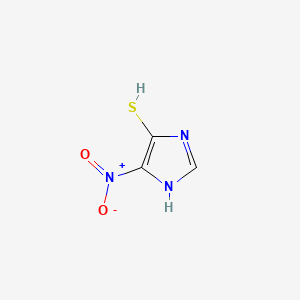
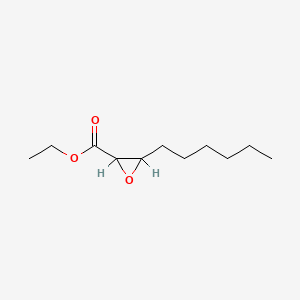
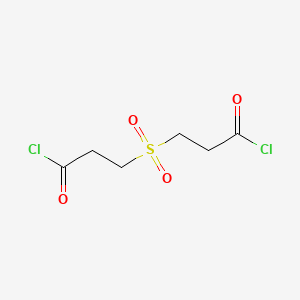
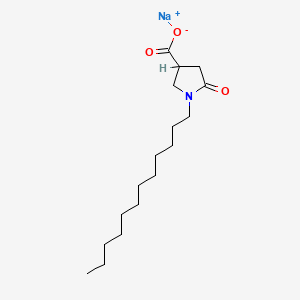
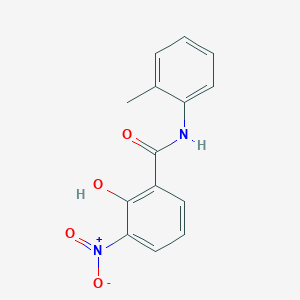
![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
